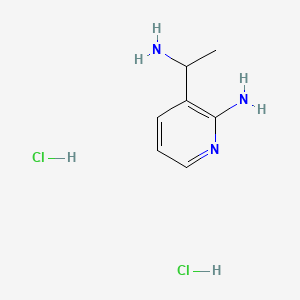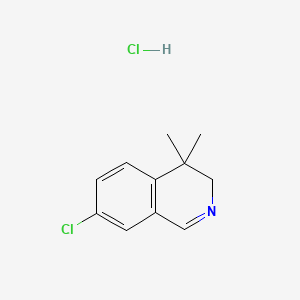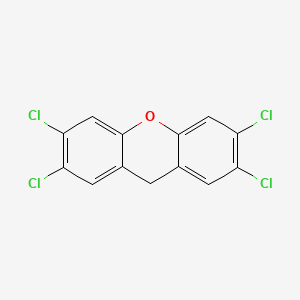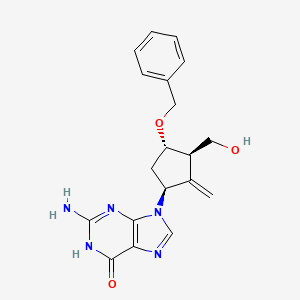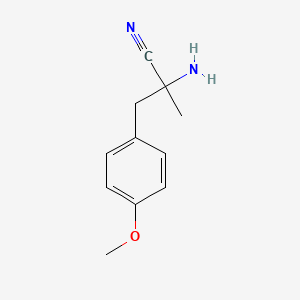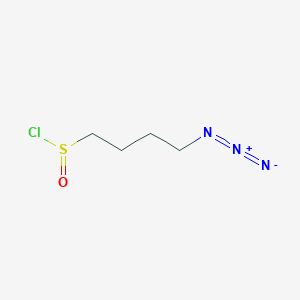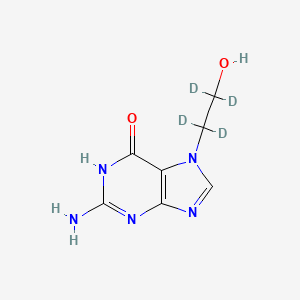
N7-(2-Hydroxyethyl)guanine-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N7-(2-Hydroxyethyl)guanine-d4 is a deuterated analog of N7-(2-Hydroxyethyl)guanine, a DNA adduct formed by the reaction of ethylene oxide with guanine. Ethylene oxide is a widely used industrial chemical and a known human carcinogen. The formation of N7-(2-Hydroxyethyl)guanine is significant as it serves as a biomarker for exposure to ethylene oxide and can provide insights into the mechanisms of DNA damage and repair.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N7-(2-Hydroxyethyl)guanine-d4 typically involves the reaction of deuterated ethylene oxide with guanine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired adduct. The process involves:
Condensation of Deuterated Ethylene Oxide: Deuterated ethylene oxide is condensed on ice to form a stock solution.
Reaction with Guanine: The stock solution is then reacted with guanine under specific pH conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated ethylene oxide and guanine, along with advanced purification techniques to ensure the final product’s quality and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
N7-(2-Hydroxyethyl)guanine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur, where the hydroxyethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can be analyzed using techniques like liquid chromatography and mass spectrometry .
Wissenschaftliche Forschungsanwendungen
N7-(2-Hydroxyethyl)guanine-d4 has several scientific research applications, including:
Biomarker for Ethylene Oxide Exposure: It serves as a biomarker for assessing exposure to ethylene oxide in occupational and environmental settings.
DNA Damage and Repair Studies: The compound is used in studies investigating the mechanisms of DNA damage and repair, providing insights into the cellular response to alkylating agents.
Cancer Research: It is used in cancer research to understand the role of DNA adducts in carcinogenesis and to develop strategies for cancer prevention and treatment.
Wirkmechanismus
N7-(2-Hydroxyethyl)guanine-d4 exerts its effects by forming DNA adducts, which can lead to mutations and genomic instability. The molecular targets include guanine bases in DNA, where the hydroxyethyl group is covalently attached. The pathways involved include the activation of DNA repair mechanisms, such as base excision repair, to remove the adducts and restore DNA integrity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other DNA adducts formed by alkylating agents, such as:
N7-Methylguanine: Formed by the reaction of methylating agents with guanine.
O6-Methylguanine: Another DNA adduct formed by methylating agents.
N7-(2-Hydroxyethyl)adenine: Formed by the reaction of ethylene oxide with adenine.
Uniqueness
N7-(2-Hydroxyethyl)guanine-d4 is unique due to its deuterated nature, which makes it a valuable tool in mass spectrometry studies. The deuterium atoms provide a distinct mass signature, allowing for precise quantification and analysis of the compound in biological samples .
Eigenschaften
Molekularformel |
C7H9N5O2 |
|---|---|
Molekulargewicht |
199.20 g/mol |
IUPAC-Name |
2-amino-7-(1,1,2,2-tetradeuterio-2-hydroxyethyl)-1H-purin-6-one |
InChI |
InChI=1S/C7H9N5O2/c8-7-10-5-4(6(14)11-7)12(1-2-13)3-9-5/h3,13H,1-2H2,(H3,8,10,11,14)/i1D2,2D2 |
InChI-Schlüssel |
OCAWYYAMQRJCOY-LNLMKGTHSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])O)N1C=NC2=C1C(=O)NC(=N2)N |
Kanonische SMILES |
C1=NC2=C(N1CCO)C(=O)NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


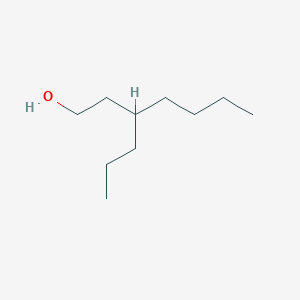
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13446056.png)
![methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;iodide](/img/structure/B13446060.png)
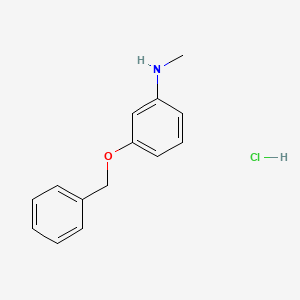
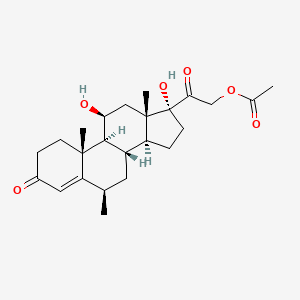
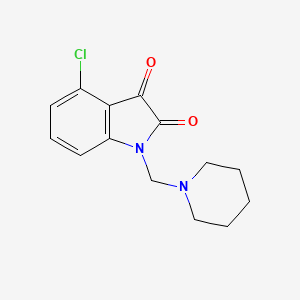
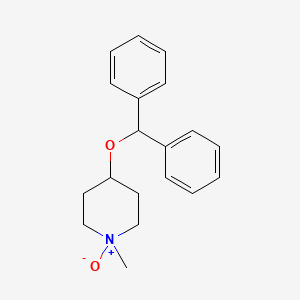
![3-cyano-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13446091.png)
